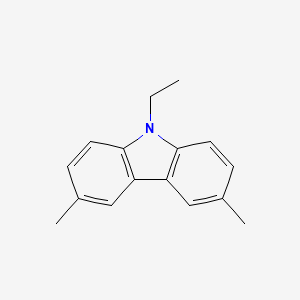

9-Ethyl-3,6-dimethylcarbazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

51545-42-7 |

|---|---|

分子式 |

C16H17N |

分子量 |

223.31 g/mol |

IUPAC名 |

9-ethyl-3,6-dimethylcarbazole |

InChI |

InChI=1S/C16H17N/c1-4-17-15-7-5-11(2)9-13(15)14-10-12(3)6-8-16(14)17/h5-10H,4H2,1-3H3 |

InChIキー |

CPBVTWVQIIIDPH-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C |

製品の起源 |

United States |

The Ascendance of Carbazole Derivatives in Organic Electronics and Materials Science

Carbazole (B46965) and its derivatives have become cornerstones in the realm of organic electronics and materials science due to their unique combination of properties. jos.ac.cnrsc.orgnih.govresearchgate.net These compounds are characterized by their rigid and planar structure, which facilitates strong intermolecular interactions and efficient charge transport. rsc.org This inherent property, coupled with their high thermal and chemical stability, makes them robust candidates for various electronic devices. jos.ac.cnrsc.org

One of the most significant attributes of carbazole derivatives is their excellent hole-transporting capability. researchgate.net This has led to their widespread use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). jos.ac.cnmdpi.com In OLEDs, carbazole-based materials can serve as hosts for phosphorescent emitters, enabling the efficient harvesting of both singlet and triplet excitons and leading to high quantum efficiencies. jos.ac.cn Their wide energy bandgap and high triplet energy levels are particularly advantageous for achieving stable and efficient blue emission, a critical component for full-color displays and white lighting. researchgate.netepa.gov

Furthermore, the electronic properties of carbazole derivatives can be readily tuned through chemical modification at various positions on the carbazole ring system. nih.govresearchgate.net This versatility allows for the rational design of molecules with tailored properties, such as optimized energy levels, enhanced charge carrier mobility, and improved solubility for solution-based processing. nih.gov The ability to functionalize the carbazole core has unlocked a vast chemical space for the development of novel materials with specific functionalities for a wide range of applications, from sensors to photoredox catalysis.

9 Ethyl 3,6 Dimethylcarbazole: a Foundational Building Block and Model Compound

Historical and Established Synthetic Routes to Carbazole Derivatives

Multi-step Sequences Involving Formylation and Wolff-Kishner Reduction

A related Vilsmeier-Haack formylation reaction is used to synthesize 9-ethyl-3,6-diformyl-9H-carbazole. nih.govnih.gov This reaction involves treating 9-ethylcarbazole (B1664220) with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

General Alkylation and Functional Group Substitution Approaches on the Carbazole Core

The carbazole core is amenable to various alkylation and functional group substitution reactions, which are crucial for the synthesis of its derivatives. epstem.netrsc.orgchim.itresearchgate.net The nitrogen atom of the carbazole ring can be readily alkylated. For example, 9-ethylcarbazole can be synthesized by reacting carbazole with ethyl bromide in the presence of a base like potassium hydroxide (B78521). tubitak.gov.tr

Direct alkylation of the carbazole ring at specific carbon positions is also a key strategy. rsc.orgchim.itresearchgate.net For instance, Friedel-Crafts alkylation can be employed, such as the reaction of carbazole with tert-butylchloride to produce 3,6-di-tert-butylcarbazole. nih.gov More advanced methods involve transition metal-catalyzed C-H functionalization, which allows for direct and selective alkylation at various positions of the carbazole ring, including C1, C2, C3, and C4. chim.itnih.gov Iron-catalyzed hydroarylation of styrenes has been shown to be an efficient method for the direct and selective 3,6-di-alkylation of carbazoles. rsc.org

Halogenation is another important functionalization reaction. Bromination of 9-ethylcarbazole with bromine in acetic acid can yield 3,6-dibromo-9-ethylcarbazole (B1268581), although this method can also produce the 1,3,6-tribromo derivative as a byproduct. orgsyn.orgvanderbilt.edu A more controlled approach is the N-alkylation of commercially available 3,6-dibromocarbazole (B31536) with agents like diethyl sulfate (B86663) to produce 3,6-dibromo-9-ethylcarbazole. orgsyn.org Chloroperoxidase-catalyzed halogenation of carbazole can also lead to various polyhalogenated carbazoles, with the product profile depending on the halide concentrations and pH. nih.govnih.gov

Syntheses of 9-Ethylcarbazole Derivatives for Further Functionalization

The synthesis of various 9-ethylcarbazole derivatives serves as a platform for creating more complex molecules. For example, 3-acetyl-9-ethylcarbazole can be prepared through the reaction of 9-ethylcarbazole with acetyl chloride in the presence of aluminum chloride. researchgate.netuobaghdad.edu.iq This acetyl derivative can then be used as a starting material for the synthesis of other compounds, such as chalcones and pyrazolines. researchgate.netuobaghdad.edu.iq

Another key intermediate is 3-amino-9-ethylcarbazole, which can be synthesized from 9-ethylcarbazole through nitration followed by reduction. tubitak.gov.tr This amino derivative is a versatile building block for the synthesis of various fused heterocyclic systems and other functionalized carbazoles. tubitak.gov.tr For instance, it can undergo reactions with bromoacetyl bromide to form 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a precursor for more complex structures. mdpi.com

The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives of 9-ethyl-9H-carbazole has also been achieved through Huisgen's 1,3-dipolar cycloaddition reaction between azides and terminal alkynes. svkm-iop.ac.in Additionally, hydroxyalkylation of carbazole with cyclic sulfates provides a one-step route to hydroxyalkyl carbazole derivatives. nih.gov

Advanced and Optimized Synthetic Pathways for 3,6-Disubstituted Carbazole Frameworks

Modern synthetic chemistry has focused on developing more efficient and versatile methods for constructing 3,6-disubstituted carbazole frameworks, with a particular emphasis on catalytic cross-coupling reactions.

Nickel-Catalyzed Cross-Coupling Reactions (Corriu-Kumada Coupling)

The Corriu-Kumada coupling is a powerful tool for forming carbon-carbon bonds and has been widely applied in organic synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.com The catalytic cycle typically involves the oxidative addition of the organic halide to the nickel(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst. chem-station.com The use of nickel catalysts is often advantageous due to their lower cost compared to palladium catalysts. chem-station.com

The synthesis of the necessary halogenated carbazole precursor, 3,6-dibromo-9-ethylcarbazole, is a critical step for the subsequent nickel-catalyzed cross-coupling reaction. A reliable method for its preparation is the N-alkylation of commercially available 3,6-dibromocarbazole. orgsyn.org This reaction is typically carried out using an alkylating agent such as diethyl sulfate in the presence of a base like sodium hydroxide in a suitable solvent like acetone, affording the desired product in high yield (e.g., 90%). orgsyn.orgvanderbilt.edu

Alternatively, direct bromination of 9-ethylcarbazole can be performed. orgsyn.org However, this method can lead to the formation of undesired over-brominated products, such as 1,3,6-tribromo-9-ethylcarbazole, which may require chromatographic separation. orgsyn.orgvanderbilt.edu Therefore, the N-alkylation of the pre-brominated carbazole core is often the preferred and more controlled route to obtain the required 3,6-dibromo-9-ethylcarbazole precursor.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 9-Ethylcarbazole | 1. POCl₃, DMF; 2. Wolff-Kishner Reduction; 3. Formylation; 4. Wolff-Kishner Reduction | This compound | 45% (for last 3 steps) | orgsyn.org |

| 3,6-Dibromo-9-ethylcarbazole | Methylmagnesium bromide, [1,3-bis(diphenylphosphino)propane]nickel(II) chloride | This compound | 81-90% | orgsyn.org |

| 3,6-Dibromocarbazole | Diethyl sulfate, Sodium hydroxide, Acetone | 3,6-Dibromo-9-ethylcarbazole | 81-90% | orgsyn.orgvanderbilt.edu |

| 9-Ethylcarbazole | Acetyl chloride, Aluminum chloride | 3-Acetyl-9-ethylcarbazole | - | researchgate.netuobaghdad.edu.iq |

| Carbazole | Ethyl bromide, Potassium hydroxide, Acetone | 9-Ethylcarbazole | - | tubitak.gov.tr |

| 9-Ethylcarbazole | Nitric acid, 1,2-dichloroethane; then Tin, Hydrochloric acid | 3-Amino-9-ethylcarbazole | - | tubitak.gov.tr |

Optimization of Reaction Conditions for High Yields

The final cross-coupling step, which forms the target molecule, can achieve yields as high as 81-90% after recrystallization from ethanol. orgsyn.org The reaction involves heating the mixture at reflux for two hours. orgsyn.org The choice of catalyst, in this case, [1,3-bis(diphenylphosphino)propane]nickel(II) chloride, is crucial for the success of the C-C bond formation. orgsyn.org

In broader carbazole synthesis, the choice of base has been shown to be a highly sensitive parameter. Studies on the condensation of 2-nitrocinnamaldehyde (B74183) with β-ketoesters to form functionalized carbazoles revealed that base strength is paramount. While weak bases like triethylamine (B128534) were ineffective, and DBU gave only a 10% yield, stronger inorganic bases proved more successful. researchgate.net The use of cesium carbonate (Cs₂CO₃) in refluxing toluene (B28343) for four hours resulted in the highest yield of 81%. researchgate.net This demonstrates that careful screening of bases is a key optimization strategy. researchgate.net

Ullmann Coupling and Tauber Carbazole Synthesis from Substituted Aniline (B41778) Derivatives

Classical reactions remain fundamental in constructing the carbazole core. The Ullmann reaction and the Tauber carbazole synthesis are two such powerful methods.

The Ullmann reaction , in its classic form, involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls at high temperatures (around 200 °C). organic-chemistry.org More relevant to carbazole synthesis are Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions. These can be used to form diarylamines, which are key precursors to carbazoles. For instance, the synthesis of tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine, a hole-transporting material, utilizes an Ullmann coupling in a multi-step process. theaic.org These reactions often require a base, such as potassium carbonate, to proceed. nih.gov While traditionally using copper, modern variations may employ palladium catalysts for cross-coupling reactions that lead to carbazole precursors. researchgate.net

The Täuber carbazole synthesis , discovered in 1890, is a method that converts 2,2'-diaminobiphenyls into carbazoles through an acid-promoted cyclization at high temperatures. researchgate.net The original reaction used 18% hydrochloric acid at 180–190 °C. researchgate.net Later modifications have employed concentrated phosphoric acid or perfluorinated sulfonic acid resins like Nafion-H. researchgate.net For example, 2,2'-diamino-4,4'-di-tert-butylbiphenyl was cyclized to carbazole using 85% phosphoric acid at 220 °C. researchgate.net This method directly constructs the carbazole ring from a substituted biphenyl (B1667301) precursor, which itself can be derived from aniline derivatives.

Microwave-Assisted Synthetic Approaches

To address the often harsh conditions and long reaction times of traditional methods, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technology can dramatically accelerate reactions, often leading to higher yields and cleaner products. tandfonline.comnih.gov

The synthesis of complex heterocyclic structures, including carbazole derivatives, benefits significantly from microwave irradiation. tandfonline.com For example, in the synthesis of various triazole derivatives, microwave assistance reduced reaction times from 9–27 hours under conventional heating to just 30 minutes or even as short as 31-68 seconds, with excellent yields. nih.gov Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives was achieved in six minutes using a 100-watt microwave oven. nih.gov In the synthesis of thiazolocarbazoles, thermolysis at 200°C under microwave irradiation for 10 minutes yielded products in over 60% yield, highlighting the efficiency of this technique for preparing carbazole-based systems. tandfonline.com

Regioselective Synthesis Strategies and Their Impact on Product Diversity

The control of substituent placement, or regioselectivity, is paramount in the synthesis of specifically substituted carbazoles like this compound. The chosen synthetic route directly impacts the isomeric purity and diversity of the products.

A highly regioselective strategy for this compound begins with a precursor that already has the desired substitution pattern. orgsyn.org The synthesis starts with commercially available 3,6-dibromocarbazole. vanderbilt.eduorgsyn.org This starting material ensures that the subsequent functionalization—N-alkylation with an ethyl group and nickel-catalyzed methylation—occurs at the correct positions, leading exclusively to the 3,6-disubstituted product. orgsyn.org

In contrast, attempting to achieve the same product through direct electrophilic substitution on an unsubstituted carbazole core is often unselective. For example, the direct bromination of 9-ethylcarbazole does not cleanly yield the 3,6-dibromo derivative. Instead, it produces significant quantities of the undesired 1,3,6-tribromo-9-ethylcarbazole, which can be difficult to separate. vanderbilt.eduorgsyn.org Similarly, the nitration of carbazole with nitric and acetic acid can regioselectively produce 3-nitrocarbazole in high yield, which can then be used to synthesize other 3-substituted derivatives. tubitak.gov.tr

Therefore, a multi-step approach starting from a pre-functionalized intermediate like 3,6-dibromocarbazole is superior for ensuring the regiochemical integrity of the final product, this compound. vanderbilt.eduorgsyn.org This strategic choice limits the formation of unwanted isomers and simplifies purification, although it may involve more synthetic steps than a direct functionalization approach.

Advanced Characterization Techniques for Structural Elucidation and Material Properties

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a detailed picture of the molecular architecture of 9-Ethyl-3,6-dimethylcarbazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals corresponding to each unique proton environment in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ethyl group attached to the nitrogen atom presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern for an ethyl group with a neighboring methylene. researchgate.net The two methyl groups attached to the carbazole (B46965) ring are chemically equivalent and thus appear as a single sharp singlet. The aromatic protons on the carbazole core also show a clear set of signals. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound in CDCl₃ shows distinct peaks for the aliphatic carbons of the ethyl group, the carbons of the two methyl groups, and the various aromatic carbons of the carbazole skeleton. researchgate.netresearchgate.net The symmetry of the 3,6-disubstituted carbazole core simplifies the aromatic region of the spectrum compared to an unsymmetrical derivative.

The following table summarizes the reported NMR data for this compound. researchgate.net

| ¹H NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 1.14 | Triplet (t) | 7.2 | N-CH₂-CH₃ | |

| 2.58 | Singlet (s) | - | Ar-CH₃ | |

| 4.34 | Quartet (q) | 7.2 | N-CH₂ -CH₃ | |

| 7.31 | Singlet (s) | - | Aromatic CH | |

| 7.91 | Singlet (s) | - | Aromatic CH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Assignment |

| 12.7, 13.7 | N-CH₂-CH₃ | |

| 21.3 | Ar-CH₃ | |

| 37.5 | N-CH₂ -CH₃ | |

| 108.0 | Aromatic CH | |

| 120.3 | Aromatic CH | |

| 122.8 | Aromatic C (quaternary) | |

| 126.7 | Aromatic CH | |

| 127.6 | Aromatic C (quaternary) | |

| 138.4 | Aromatic C (quaternary) |

Note: There is a slight discrepancy in the reported methyl carbon shift between sources, with values of 12.7 ppm researchgate.net and 13.7 ppm researchgate.net noted for the ethyl group's terminal carbon.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

While specific, experimentally measured FT-IR spectral data for this compound is not detailed in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would be dominated by C-H stretching vibrations from both the aliphatic ethyl and methyl groups (typically in the 2850-3000 cm⁻¹ region) and the aromatic rings (typically above 3000 cm⁻¹). Aromatic C=C ring stretching vibrations would be expected in the 1450-1600 cm⁻¹ region. Furthermore, characteristic bands corresponding to the C-N stretching of the N-ethyl group would also be present.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. researchgate.net A common fragmentation pattern for N-ethylated compounds involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ fragment, which is often the most abundant ion (the base peak) in the spectrum. researchgate.net

| Mass Spectrometry (EI-MS) | m/z | Relative Intensity | Interpretation |

| 223 | 69% | Molecular Ion [M]⁺ | |

| 208 | 100% | Base Peak [M-CH₃]⁺ |

Data sourced from Organic Syntheses. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique can provide exact bond lengths, bond angles, and intermolecular interactions, which are critical for understanding and predicting the material properties of the compound.

A search of the available scientific literature did not yield a published single-crystal X-ray diffraction structure for this compound. While XRD studies have been performed on closely related derivatives such as 3,6-diiodo-9-ethyl-9H-carbazole, this specific data for the title compound is not available. An analysis of this compound would reveal the planarity of the carbazole ring system, the orientation of the ethyl and methyl substituents relative to the core, and the packing motif of the molecules in the crystal lattice.

Electronic Structure and Photophysical Properties Analysis

Computational Chemistry Approaches for Predicting Molecular and Material Characteristics

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground-state electronic structure of molecules. For carbazole (B46965) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, predicting bond lengths and angles. researchgate.net This optimization process finds the lowest energy conformation of the molecule.

Following geometry optimization, Frontier Molecular Orbital (FMO) analysis is conducted to understand the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy level relates to the electron-donating ability of the molecule, while the LUMO energy level corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and optical properties. In substituted carbazoles, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO's location can be influenced by the nature of the substituents. researchgate.net The introduction of alkyl groups, such as ethyl and methyl, is known to enhance the electron-donating character of the carbazole, which influences the HOMO level. mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Substituted Carbazoles

| Property | Description | Typical Value Range (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -5.0 to -6.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -1.5 to -2.5 |

| Energy Gap (Eg) | The difference between LUMO and HOMO energies; influences electronic transitions. | 3.0 to 4.0 |

Note: This table represents typical values for carbazole derivatives and is for illustrative purposes.

To investigate the excited-state properties and predict the electronic absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. bohrium.com By identifying the energies and oscillator strengths of these transitions, the absorption spectrum (UV-Vis) can be simulated. bohrium.com

The calculations can predict the maximum absorption wavelengths (λmax) and help assign the observed electronic transitions to specific molecular orbital shifts (e.g., HOMO to LUMO). bohrium.com The accuracy of these predictions can be enhanced by using specific functionals, such as the CAM-B3LYP functional, and by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). bohrium.com This allows for a direct comparison between theoretical predictions and experimental spectra recorded in various solvents.

The Density Functional Tight-Binding (DFTB) method is a computationally efficient approximation of DFT used to study large systems, including molecular crystals. It is particularly useful for analyzing intermolecular interactions and electronic properties in the solid state. For a related compound, 3-benzothiazole-9-ethyl carbazole, DFTB was used to investigate the crystal and molecular structure. nih.gov The analysis revealed an orbital overlap for the LUMO between adjacent molecules within the crystal lattice, a factor that is critical for charge transport in solid-state devices. nih.gov This type of analysis helps determine whether a material will behave as a conductor, semiconductor, or insulator based on the extent of intermolecular orbital interactions. nih.gov

Electrochemical Properties and Radical Cation Stability

The electrochemical behavior of 9-Ethyl-3,6-dimethylcarbazole is central to its utility, particularly its ability to form stable radical cations.

Cyclic Voltammetry (CV) Investigations of Carbazole Radical Cations

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of carbazole derivatives. iieta.orgresearchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For many carbazole compounds, this reveals a reversible or quasi-reversible oxidation peak, corresponding to the formation of a carbazole radical cation (Carb•+). iieta.orgnih.govresearchgate.net

The oxidation of the carbazole moiety is known to produce a monoradical cation. nih.gov The potential at which this oxidation occurs and the reversibility of the process are key parameters determined from the voltammograms. iieta.orgresearchgate.net Studies on various carbazole derivatives show that the oxidation potential is influenced by the substituents on the carbazole ring. researchgate.net

Table 2: Typical Cyclic Voltammetry Data for Substituted Carbazole Derivatives

| Derivative Type | Oxidation Potential (Epa vs Ag/AgCl) | Process | Stability of Radical Cation |

|---|---|---|---|

| Unsubstituted Carbazole | ~1.16 V | Irreversible | Unstable, leads to dimerization |

| 3,6-Disubstituted-9-alkyl-carbazole | 0.9 V - 1.2 V | Reversible | Stable |

| N-Phenylcarbazole | ~1.12 V | Irreversible | Unstable, leads to coupling |

Source: Data compiled from multiple sources for illustrative comparison. researchgate.net

Influence of Substituents on Radical Cation Reversibility and Lifetime

The stability of the radical cation is crucial for many applications. For unsubstituted carbazole, the radical cation is unstable and tends to undergo rapid dimerization (coupling), typically at the 3, 6, or 9 positions. researchgate.net This is observed as an irreversible oxidation wave in the cyclic voltammogram.

The strategic placement of substituents on the carbazole core dramatically alters this behavior. Specifically, the structure of this compound is optimized for radical cation stability.

N-alkylation: The ethyl group at the 9-position (nitrogen atom) prevents dimerization at this site. researchgate.net

3,6-Disubstitution: The methyl groups at the 3- and 6-positions block the most reactive sites for electropolymerization or dimerization. researchgate.netorgsyn.org

This combination of an alkyl group on the nitrogen and substituents at the 3- and 6-positions results in a significantly more reversible electrochemical oxidation, which indicates that the formed radical cation is longer-lived and more stable. researchgate.netorgsyn.org The steric hindrance provided by these groups prevents the follow-up chemical reactions that consume the radical cation, leading to a stable species that can be repeatedly oxidized and reduced. researchgate.net

Optical Properties and Excited State Dynamics of this compound

The study of the electronic and photophysical properties of carbazole derivatives is crucial for their application in various optoelectronic devices. While specific experimental data for this compound is not extensively available in the reviewed literature, the following sections provide an analysis based on the well-established photophysical behavior of closely related carbazole compounds.

Analysis of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For carbazole derivatives, this value is highly sensitive to the molecular structure, the nature and position of substituents, and the solvent environment.

While the precise fluorescence quantum yield for this compound is not documented in the available search results, studies on similar carbazole structures provide insight into the expected range. For instance, carbazole derivatives integrated with imidazole (B134444) or thiazole (B1198619) units show quantum yields of 0.18 and 0.14, respectively, in solution. sigmaaldrich.com Another example, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, is reported to have a high luminescence quantum yield of 95% in its emissive layer, demonstrating the significant impact of substituents. researchgate.net The alkyl groups at the N-9, C-3, and C-6 positions of this compound are electron-donating and are expected to influence the electronic distribution and rigidity of the molecule, which in turn affects the quantum yield.

Table 1: Representative Fluorescence Quantum Yields of Various Carbazole Derivatives This table is illustrative and based on data for related compounds, not this compound itself.

| Compound | Quantum Yield (Φf) | Conditions |

|---|---|---|

| Carbazole-imidazole (Cz-I) | 0.18 | In solution |

| Carbazole-thiazole (Cz-T) | 0.14 | In solution |

Determination of Fluorescence Lifetime

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is fundamental to understanding the dynamics of excited states and is crucial for applications such as organic light-emitting diodes (OLEDs) and sensors.

Specific fluorescence lifetime data for this compound has not been identified in the surveyed literature. However, general methods for determining τf involve time-resolved fluorescence spectroscopy techniques. The lifetime, along with the quantum yield, provides a deeper understanding of the radiative and non-radiative decay pathways of the excited state. For carbazole-based systems, lifetimes can vary significantly depending on their structure and environment.

Calculation of Radiative and Nonradiative Deactivation Rate Constants

The deactivation of an excited state occurs through radiative (fluorescence) and nonradiative pathways. The efficiency of these competing processes is described by the radiative (kr) and nonradiative (knr) deactivation rate constants. These constants are calculated from the experimental values of the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) using the following equations:

Radiative rate constant (kr): kr = Φf / τf

Nonradiative rate constant (knr): knr = (1 - Φf) / τf

Since specific values for Φf and τf for this compound are unavailable, the corresponding rate constants cannot be calculated. However, the general principle holds that a high kr and a low knr are desirable for highly fluorescent materials. The electron-donating ethyl and methyl groups on the carbazole core of this compound would likely influence these rates by modifying the energy gap between the ground and excited states and affecting vibrational relaxation pathways.

Table 2: Formulas for Radiative and Nonradiative Deactivation Rate Constants

| Parameter | Formula | Description |

|---|---|---|

| Radiative Rate Constant (kr) | kr = Φf / τf | Rate of photon emission from the excited state. |

Triplet Exciton (B1674681) Energy Levels and Their Relevance in Optoelectronic Applications

The triplet exciton energy (E_T_) is a crucial parameter in the design of materials for optoelectronic applications, particularly for host materials in phosphorescent OLEDs (PhOLEDs). To prevent the back-transfer of energy from the phosphorescent guest to the host material, the host must possess a triplet energy level higher than that of the guest.

Carbazole and its derivatives are known for their high triplet energies. orgsyn.orgnih.gov For example, certain carbazole derivatives exhibit high triplet energy levels in the range of 2.90–3.02 eV. rsc.org While the exact triplet energy for this compound is not specified, it is known that substitutions on the carbazole core can tune this property. Studies have shown that adding phenyl moieties at the 3,6-positions tends to lower the triplet energy compared to the parent carbazole. orgsyn.orgnih.gov The presence of simple alkyl groups like methyl and ethyl in this compound is expected to result in a high triplet energy, making it a potentially suitable candidate for a host material in blue PhOLEDs. The high triplet energy is attributed to the reduced conjugation effect within the carbazole ring system. orgsyn.orgnih.gov

Exciplex Emission Phenomena in Carbazole Systems

An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor in an excited state. This phenomenon is of great interest in the field of OLEDs, as it can lead to thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency.

Carbazole moieties are excellent electron donors and are frequently used in exciplex-forming systems. nih.govnih.gov When a carbazole derivative is paired with a suitable electron-accepting material, the system can exhibit broad, red-shifted emission characteristic of an exciplex. nih.gov These exciplex systems often have a small energy gap between their lowest singlet (S1) and triplet (T1) states, which facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state, leading to delayed fluorescence. nih.gov For instance, systems combining carbazole donors with 1,2,3-triazole-based acceptors have shown efficient bluish-green TADF. nih.gov

Given its electron-donating nature, this compound would be expected to form exciplexes when blended with appropriate electron-accepting compounds. The efficiency and emission wavelength of such an exciplex would depend on the energy levels of the partner molecule. This property makes carbazole systems like this compound versatile components for developing highly efficient OLEDs. researchgate.net

Role of 9 Ethyl 3,6 Dimethylcarbazole in Charge Transport Mechanisms

Enhancement of Hole Transport Efficiency in Organic Semiconductors via Alkyl Substitution

The introduction of alkyl groups, such as ethyl and methyl groups, at specific positions on the carbazole (B46965) skeleton is a well-established strategy to enhance hole transport efficiency. The carbazole core itself is an electron-rich system, and its properties can be finely tuned through substitution. nih.gov The placement of these groups at the 3, 6, and 9 positions of the carbazole is particularly impactful.

Research into various carbazole-based compounds demonstrates that alkyl substitutions directly influence key parameters governing charge transport. researchgate.net For instance, replacing electron-withdrawing or highly polar groups with simple alkyl groups like methyl can lead to a significant increase in hole mobility. Studies on analogous triphenylamine-based materials have shown that the presence of methyl substituents can result in hole mobilities exceeding 10⁻² cm²/Vs. researchgate.net This enhancement is attributed to several factors. Alkyl groups can reduce the ionization potential of the molecule and favorably alter intermolecular interactions, which are critical for charge hopping between molecules in an amorphous solid film. researchgate.net

Table 1: Influence of Substituents on Key Properties of Hole Transport Materials (HTMs)

| Substituent Type | Effect on Ionization Potential | Impact on Molecular Polarity | General Effect on Hole Mobility |

|---|---|---|---|

| Methyl (-CH₃) | Reduces Ionization Potential researchgate.net | Lower Polarity vs. Methoxy researchgate.net | Generally Increases researchgate.net |

| Ethyl (-C₂H₅) | Contributes to electron donation | Influences molecular packing | Modulates charge transport acs.org |

| Methoxy (-OCH₃) | Reduces Ionization Potential researchgate.net | Increases Molecular Polarity rsc.org | Can be detrimental due to polarity rsc.org |

Electron-Donating Characteristics and Their Contribution to Charge Carrier Mobility

The carbazole unit is fundamentally an electron-donating structure, a property that is essential for its function as a hole-transporting material. nih.govrsc.org The process of hole transport can be visualized as the movement of a positive charge, which is effectively the rapid transfer of electrons in the opposite direction from one molecule to the next. The ease with which a molecule can donate an electron—its electron-donating strength—is therefore directly related to its ability to facilitate hole transport.

9-Ethyl-3,6-dimethylcarbazole (DMECZ) is recognized as a particularly effective electron donor. orgsyn.orgvanderbilt.edu The ethyl group at the nitrogen-9 position and the two methyl groups at the 3 and 6 positions are electron-releasing substituents. Through an inductive effect, they increase the electron density of the carbazole's aromatic π-system. This enrichment of the electron cloud makes the molecule more willing to donate an electron, thereby enhancing its donor character.

A crucial aspect of this enhanced electron-donating ability is the stability of the resulting radical cation (the molecule after it has donated an electron). Ambrose and others have shown through cyclic voltammetry that substitutions at the 3 and 6 positions of the carbazole ring lead to improved reversibility of the electrochemical oxidation process. vanderbilt.edu This indicates a greater stability of the radical cation intermediate. The enhanced stability of the DMECZ radical cation is significant because it increases its lifetime, allowing for more efficient charge regeneration and transport throughout the material. orgsyn.org This property has made DMECZ a superior photosensitizer in photoinduced electron-transfer (PET) reactions, where its role is to initiate a chemical reaction by donating an electron upon light excitation. orgsyn.orgvanderbilt.edu This same fundamental property underpins its excellent performance in facilitating charge carrier mobility in organic electronic devices.

Structural Features and π-Conjugation Extent Influencing Charge Transport Properties

The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecule's structure, particularly the extent and planarity of its π-conjugated system. The carbazole core consists of a planar, tricyclic aromatic structure, which provides an extensive network of overlapping p-orbitals. researchgate.netrsc.org This delocalized π-system is the highway upon which charge carriers (holes) can move.

The planarity of the carbazole unit in this compound is a critical feature. X-ray crystallography studies on closely related substituted carbazoles, such as 9-Ethyl-3,6-diformyl-9H-carbazole, confirm that the tricyclic carbazole framework remains largely planar even with substituents. nih.govnih.gov This planarity ensures maximum orbital overlap, which is essential for efficient electronic communication across the molecule and between adjacent molecules in the solid state.

Substitutions at the 3 and 6 positions directly influence the electronic properties of this π-conjugated system. researchgate.netrsc.org While attaching large aromatic groups can extend the conjugation, it can also introduce twisting that disrupts planarity. The small, non-disruptive methyl groups in this compound enhance the electronic properties without significantly distorting the planar conjugated core. The electron-donating nature of the methyl and ethyl groups enriches the π-system, which has a direct effect on the molecule's highest occupied molecular orbital (HOMO). A higher HOMO energy level generally facilitates hole injection from the adjacent electrode or layer and subsequent transport. The combination of a large, planar π-conjugated core with electron-donating alkyl groups makes this compound a well-designed molecule for efficient hole transport.

Applications of 9 Ethyl 3,6 Dimethylcarbazole and Its Derivatives in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Active Luminescent Emitters (Fluorescence, Phosphorescence, Thermally Activated Delayed Fluorescence (TADF))

The 9-ethylcarbazole (B1664220) framework is integral to the design of various light-emitting molecules. By incorporating specific donor and acceptor units, derivatives can be engineered as fluorescent, phosphorescent, or TADF emitters.

For fluorescence , derivatives combining carbazole (B46965) with an imidazole (B134444) moiety have been synthesized to act as blue light emitters. mdpi.com These molecules can be used in non-doped OLEDs, with some devices achieving deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov The twisted structure between the donor (carbazole) and acceptor (imidazole) parts of the molecule helps to achieve a wide band-gap, which is necessary for deep-blue emission. nih.gov

In the realm of Thermally Activated Delayed Fluorescence (TADF) , carbazole-based materials are crucial for developing efficient blue emitters, which remain a significant challenge in OLED technology. bohrium.com By strategically connecting carbazole donor units to a triazine-based acceptor through a biphenyl (B1667301) bridge, researchers have created TADF molecules. These designs can achieve deep-blue emission by weakening the intramolecular charge transfer (ICT) process, which minimizes spectral redshift. bohrium.com An OLED using such a sensitizer (B1316253) in a thermally activated sensitized fluorescence (TSF) device has demonstrated a maximum EQE of 15.31% with a narrow full width at half maximum (FWHM) of 20 nm. bohrium.com

Host Materials in Phosphorescent OLEDs (PhOLEDs)

One of the most critical applications for carbazole derivatives is as host materials in the emissive layer of PhOLEDs. mdpi.com To be effective, a host material must have a higher triplet energy level than the phosphorescent guest (dopant) to ensure efficient energy transfer to the emitter and prevent back-transfer. mdpi.com Carbazole derivatives are well-suited for this role due to their high triplet energies. mdpi.comresearchgate.net

Derivatives of 9-ethylcarbazole are designed to form stable, amorphous films, which prevents the crystallization that can degrade device performance. mdpi.com For example, a host material based on 3-[bis(9-ethylcarbazol-3-yl)methyl]-9-hexylcarbazole has been used to create high-efficiency green and blue PhOLEDs. researchgate.net A green PhOLED using this host achieved a peak power efficiency of 41.8 lm/W, while a blue device reached 21.7 lm/W. researchgate.net The high performance is attributed to the host's high triplet energy, effective energy transfer to the guest emitter, and balanced charge carrier injection. researchgate.net

Similarly, indenocarbazole-based hosts, which incorporate the carbazole structure, have been synthesized for solution-processed green PhOLEDs. rsc.orgnih.gov These materials combine excellent hole transport with high triplet energy. rsc.org Devices using these hosts have recorded high current efficiencies of up to 66.3 cd/A and impressive operational lifetimes of 1300 hours, demonstrating the effectiveness of carbazole-based hosts in creating durable and efficient PhOLEDs. nih.gov

| Host Material Derivative | Emitter (Guest) | Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) |

|---|---|---|---|---|---|---|

| 3-[bis(9-ethylcarbazol-3-yl)methyl]-9-hexylcarbazole based | Ir(ppy)₃ | Green | 39.9 | 41.8 | 11.4 | 3.0 |

| 3-[bis(9-ethylcarbazol-3-yl)methyl]-9-hexylcarbazole based | FIrpic | Blue | 21.4 | 21.7 | 9.4 | 2.9 |

| Pyridinyl-Carbazole based (H2) | FIrpic | Blue | 23.9 | 24.9 | 10.3 | - |

| Indenocarbazole-based | Green Phosphor | Green | 66.3 | - | - | - |

Charge-Transporting Layers (Hole-Transporting Materials)

The intrinsic electron-rich nature of the carbazole nucleus makes its derivatives excellent hole-transporting materials (HTMs). researchgate.netnih.gov They are frequently incorporated into the hole-transport layer (HTL) of OLEDs to facilitate the efficient injection and movement of positive charge carriers (holes) from the anode to the emissive layer. mdpi.com

Multifunctional Application within Device Architectures

The versatility of carbazole derivatives allows them to serve multiple roles within a single device or across different device architectures. A simple donor-acceptor compound derived from carbazole has been shown to function as an active guest emitter, as the acceptor component of an exciplex emitter, and as a host matrix for quantum dots. uran.ua This multifunctionality is highly advantageous for simplifying device fabrication and exploring novel light-emitting mechanisms. In devices where the carbazole derivative was used, external quantum efficiencies of up to 7% were achieved, demonstrating its potential for creating efficient and versatile OLEDs for lighting and display applications. uran.ua

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology, and the hole-transporting material is a key component for achieving high efficiency and stability. Carbazole-based molecules are leading candidates for HTMs in PSCs, often serving as an alternative to the commonly used Spiro-OMeTAD. nih.govrsc.org

Researchers have synthesized HTMs based on a (2-ethylhexyl)-9H-carbazole core with N,N-di-p-methoxyphenylamine end groups. rsc.org This simple, one-step synthesized molecule, when used as a dopant-free HTM in a planar perovskite solar cell, enabled a power conversion efficiency (PCE) of 15.92%. This performance is comparable to devices made with the more complex and expensive Spiro-OMeTAD, which reached a PCE of 16.70% under similar conditions. rsc.org The significant charge extraction ability of the carbazole-based HTM is a key factor in its success. rsc.org

In another study, two different carbazole-based HTMs were synthesized and tested in PSCs. nih.gov The device using one of these materials, designated X51, achieved a high PCE of 9.8%, which was comparable to the 10.2% efficiency obtained with a Spiro-OMeTAD-based cell. nih.gov These findings underscore the potential of designing simple and cost-effective carbazole derivatives as high-performance HTMs for the next generation of solar cells.

| HTM Derivative | Device Structure | Dopant-Free? | Power Conversion Efficiency (PCE) | Reference HTM | Reference PCE |

|---|---|---|---|---|---|

| CMO ((2-ethylhexyl)-9H-carbazole based) | Planar Perovskite Solar Cell | Yes | 15.92% | Spiro-OMeTAD | 16.70% |

| X51 (Carbazole-based) | Perovskite Solar Cell | No | 9.8% | Spiro-OMeTAD | 10.2% |

Application as Sensitizer Components in D-π-A Architectures

Derivatives of 9-Ethyl-3,6-dimethylcarbazole are integral components in the design of sensitizers for dye-sensitized solar cells (DSSCs), often employed within a Donor-π-Acceptor (D-π-A) framework. In this architecture, the carbazole moiety typically serves as the electron donor, a conjugated system acts as the π-bridge, and an electron-withdrawing group functions as the acceptor. nih.gov The strong electron-donating nature and facile structural modification of carbazoles make them excellent candidates for this role. researchgate.net

The presence of an ethyl group on the carbazole nitrogen can be advantageous. For instance, in the sensitizing dye DP-1, the ethyl group on the carbazole core helps to reduce dye aggregation and undesirable electrolyte recombination. mdpi.com This specific design resulted in a power conversion efficiency (η) of 2.60%, a short-circuit current (Jsc) of 5.95 mA·cm⁻², and an open-circuit voltage (Voc) of 0.59 V. mdpi.com

Table 1: Performance of a DSSC using a this compound-based sensitizer

| Parameter | Value |

| Power Conversion Efficiency (η) | 2.60% |

| Short-Circuit Current (Jsc) | 5.95 mA·cm⁻² |

| Open-Circuit Voltage (Voc) | 0.59 V |

Data for the sensitizing dye DP-1. mdpi.com

Surface Passivation Agents in Perovskite Solar Cells

While direct applications of this compound as a surface passivation agent in perovskite solar cells (PSCs) are not extensively documented in the provided search results, the broader class of carbazole-based compounds is recognized for its potential in this area. Carbazole derivatives are explored as hole-transporting materials (HTMs) in PSCs, which can be a promising alternative to the more expensive spiro-OMeTAD. nih.gov

Polymeric Carbazole Systems in Optoelectronic Applications

Polymeric systems incorporating carbazole units, including derivatives of this compound, have found widespread use in various optoelectronic applications due to their unique combination of properties. researchgate.net

Polymeric Light-Emitting Diodes

Carbazole-based polymers are extensively used in polymeric light-emitting diodes (PLEDs). researchgate.net They can function as host materials for phosphorescent emitters or as the emissive layer itself. mdpi.comnih.gov The wide bandgap and high triplet energy of many carbazole derivatives make them particularly suitable for hosting blue phosphorescent emitters. researchgate.net

For instance, Poly(N-vinylcarbazole) (PVK) is frequently used as a host material due to its excellent hole-transporting properties. mdpi.com Derivatives can be designed to emit light across the visible spectrum. For example, a device using 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) as the emitting layer produced blue light with peaks at 388 and 406 nm. researchgate.net Researchers have also developed non-doped deep-blue OLEDs using carbazole-π-imidazole derivatives, achieving high luminance and external quantum efficiencies. nih.gov

Table 2: Performance of a Blue OLED with a Carbazole-based Emitting Layer

| Parameter | Value |

| Peak Emission Wavelengths | 388 nm, 406 nm |

| Applied Voltage | 4.5 V |

| Current Efficiency | 11.5 cd/A |

| External Quantum Efficiency | 1.72% |

Data for a device with TCz1 as the emitting layer. researchgate.net

Organic Photorefractive Materials

Carbazole-containing polymers are key components in organic photorefractive materials. The photorefractive effect requires a material to be both photoconductive and possess a nonlinear optical response. The carbazole moiety provides the necessary hole-transporting (photoconductive) properties. To induce a photorefractive effect, these polymers are typically doped with a nonlinear optical chromophore and a sensitizer. The performance of these materials is highly dependent on the glass transition temperature of the polymer, which influences the rotational mobility of the chromophore.

Chemical Sensors

Derivatives of this compound have been successfully employed in the development of highly sensitive and selective chemical sensors. A notable example is the use of poly(3,6-diamino-9-ethylcarbazole) as a monomer to create a molecularly imprinted polymer (MIP) for the electrochemical detection of 17-β-estradiol. nih.gov

This MIP sensor demonstrated exceptional performance, with the ability to detect the target analyte at attomolar concentrations (1 x 10⁻¹⁸ molL⁻¹). nih.gov The sensor operates by measuring changes in interfacial impedance upon the recognition of 17-β-estradiol by the MIP layer. nih.gov The use of the 3,6-diamino-9-ethylcarbazole (B13949526) monomer resulted in significantly better performance compared to sensors based on unmodified carbazole. nih.gov The optimized sensor exhibited a wide linear range from 1 aM to 10 μM and a very low detection limit of 0.36 aM. nih.gov It also showed good selectivity against structurally similar compounds and long-term stability, proving its applicability in complex samples like human serum. nih.gov

Table 3: Performance of a MIP Sensor based on Poly(3,6-diamino-9-ethylcarbazole)

| Parameter | Value |

| Analyte | 17-β-estradiol |

| Linear Range | 1 aM - 10 μM |

| Limit of Detection | 0.36 aM |

Data for a molecularly imprinted polymer sensor. nih.gov

Structure Property Relationships and Molecular Design Principles

Impact of Substitution Patterns (e.g., Alkyl, Halogen, Aryl Groups) on Electronic and Photophysical Properties

The electronic and photophysical characteristics of carbazole (B46965) derivatives are highly sensitive to the nature and position of substituent groups on the carbazole core. nih.gov

Alkyl Groups: The introduction of alkyl groups, such as the methyl groups in 9-Ethyl-3,6-dimethylcarbazole, at the 3- and 6-positions generally increases the electron-donating character of the molecule. This can lead to a higher highest occupied molecular orbital (HOMO) energy level, which is beneficial for hole injection and transport in electronic devices. acs.org The ethyl group at the 9-position primarily enhances solubility and processability, and can also influence the stability of the radical cation. orgsyn.org Research on various 9-alkylcarbazoles with substitutions at the 3- and 6-positions has shown that these modifications lead to more stable radical cations, a desirable trait for materials used in optoelectronics. orgsyn.org

Halogen Groups: The introduction of halogen atoms, such as chlorine or bromine, can significantly alter the electronic properties. nih.gov For instance, bromination of 9-ethylcarbazole (B1664220) at the 3- and 6-positions is a common synthetic step to create intermediates for further functionalization. vanderbilt.edu Halogens are electron-withdrawing and can lower both the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels. This can be a strategy to improve electron injection or to tune the emission color in light-emitting diodes (OLEDs). acs.org

Aryl Groups: Attaching aryl groups at the 3- and 6-positions can have a profound impact. If the aryl groups are electron-donating, they can further enhance the hole-transporting properties. Conversely, electron-withdrawing aryl groups can introduce electron-transporting capabilities, potentially leading to ambipolar materials that can transport both holes and electrons. rsc.org Replacing alkyl groups at the 9-position with aryl groups has been shown to lower the HOMO level. nih.govacs.org

A study on 3,6-disubstituted carbazoles revealed that adding phenyl moieties at these positions lowers the triplet energy compared to the parent carbazole. rsc.org This is a critical consideration in the design of host materials for phosphorescent OLEDs, where a high triplet energy is required to efficiently confine the triplet excitons of the guest emitter. rsc.orgmdpi.com

Interactive Table: Effect of Substituents on Carbazole Properties

| Substituent Group | Position(s) | General Effect on Electronic Properties | Impact on Photophysical Properties |

| Alkyl (e.g., Methyl, Ethyl) | 3, 6, 9 | Increases electron-donating character, raises HOMO level. acs.org | Enhances solubility, can improve radical cation stability. orgsyn.org |

| Halogen (e.g., Chloro, Bromo) | 3, 6 | Electron-withdrawing, lowers HOMO and LUMO levels. nih.govacs.org | Can be used to tune emission color. acs.org |

| Aryl (e.g., Phenyl) | 3, 6, 9 | Can be electron-donating or withdrawing, influencing charge transport. rsc.org Lowers triplet energy when at 3,6-positions. rsc.org | Can shift emission wavelengths. |

Rational Design of New Carbazole-Based Materials with Tailored Characteristics

The rational design of new carbazole materials leverages the principles outlined above to create compounds with specific, desired properties. rsc.org This involves a deep understanding of structure-property relationships and often employs computational modeling to predict the outcomes of synthetic modifications. rsc.org

For example, to design a host material for a blue phosphorescent emitter, a chemist would start with a high-triplet-energy core like carbazole. They would then consider substitutions that maintain this high triplet energy while also ensuring good charge transport and thermal stability. This might involve adding bulky, non-conjugated groups to prevent molecular aggregation and ensure good film morphology. rsc.org

The development of materials for thermally activated delayed fluorescence (TADF) OLEDs is another area where rational design is paramount. rsc.org Here, the goal is to create molecules with a very small energy gap between the lowest singlet and triplet excited states (ΔE_ST). This is often achieved by designing molecules with a significant spatial separation between the HOMO and LUMO, for instance, by connecting a carbazole donor to an electron-acceptor unit with a twisted geometry. rsc.org

Influence of Steric and Electronic Effects of Substituents on Stability and Performance

Steric Effects: Bulky substituents, such as tert-butyl groups, can introduce steric hindrance that prevents close packing of molecules in the solid state. acs.org This can be advantageous in several ways:

It can suppress aggregation-caused quenching of emission, leading to higher PLQY in thin films.

It can improve the solubility of the material, making it easier to process from solution.

It can enhance the thermal and morphological stability of thin films by increasing the glass transition temperature (Tg). rsc.org

Electronic Effects: The electronic nature of the substituents directly dictates the energy levels (HOMO and LUMO) and, consequently, the charge injection and transport properties of the material. researchgate.net As discussed, electron-donating groups facilitate hole transport, while electron-withdrawing groups promote electron transport. acs.orgrsc.org The strategic placement of these groups can lead to a balanced charge flux within a device, which is crucial for high efficiency and long operational lifetime.

The stability of the material, particularly its electrochemical stability, is also influenced by substituents. Substitutions at the 3-, 6-, and 9-positions can stabilize the carbazole radical cation, which is formed during the hole transport process, making the material more robust and less prone to degradation. orgsyn.org

Future Directions and Emerging Research Areas

Development of Novel Carbazole-Based Functional Materials

The inherent properties of carbazole (B46965) derivatives, such as high hole-transporting mobility and strong absorption in the UV-visible region, make them excellent candidates for electro- and photoactive materials. nih.gov This has spurred significant research into creating new functional materials for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and photorefractive materials. nih.gov

Recent developments include the synthesis of multifunctional materials that exhibit a hybridized local and charge-transfer (HLCT) state. rsc.org For instance, two novel materials, OCI and OCT, were designed to act as deep-blue fluorophors and phosphorescent hosts in OLEDs. rsc.org These materials demonstrate excellent thermal stability and bipolar carrier transport capabilities. rsc.org The OCI-based device, in particular, achieved a maximum external quantum efficiency of 5.06% with deep-blue emission, showcasing the potential of this class of materials. rsc.org

Another area of focus is the creation of monolithic, fully functional polymeric photorefractive materials. optica.org By incorporating an azo chromophore into a carbazole-based polymer, researchers have developed materials that exhibit significant two-beam coupling (TBC) gain and diffraction efficiency without the need for a plasticizer or an external electric field. optica.org

The versatility of carbazole chemistry allows for the synthesis of a wide range of derivatives, including those with carboxylated functional groups or photoreactive arylazo moieties. nih.govnih.gov These functionalities open up opportunities for surface modification and the creation of specialized polymeric microparticles. nih.govnih.gov

Table 1: Performance of Novel Carbazole-Based Materials in OLEDs

| Material | Application | Emission Peak | Max. External Quantum Efficiency (ηext,max) | Turn-on Voltage (Von) |

|---|---|---|---|---|

| OCI (doped) | Deep-blue emitter | 424 nm | 5.06% | - |

| OCT | Phosphorescent host (green) | - | 15.57% | 2.7 V |

| OCI | Phosphorescent host (green) | - | 14.11% | 2.7 V |

Data sourced from a study on multifunctional materials with a hybridized local and charge-transfer excited state. rsc.org

Integration into Supramolecular Assemblies for Advanced Functions

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. Carbazole-based molecules are particularly well-suited for creating such assemblies due to π-π stacking interactions. rsc.orgrsc.org The design of the carbazole molecule, including the core moiety and peripheral groups, can precisely control the self-assembly process and the morphology of the resulting structures. rsc.orgrsc.org

For example, second-generation carbazole-based conjugated dendrimers have been shown to form different structures depending on their core. rsc.org A dendrimer with a planar triphenylamine (B166846) core forms crystalline spherulites due to enhanced π–π interactions, while one with a large iridium-based core results in amorphous globular particles because the core increases the distance between the carbazole units. rsc.org A dendrimer with a moderately sized, twisted triphenylphosphine (B44618) oxide core can form a supramolecular gel. rsc.org This ability to control aggregation is crucial for developing materials with specific functions.

Carbazole-cored molecules have also been synthesized to form helically stacked assemblies in solution, demonstrating chiral amplification. acs.org These assemblies can be visualized as polymeric structures in the solid state. acs.org Furthermore, carbazole has been used as a light-harvesting antenna in complex donor-acceptor systems designed to mimic photosynthesis. acs.org In one such assembly, four carbazole units were appended to a zinc phthalocyanine (B1677752), which was then coordinated to a fullerene, demonstrating efficient energy transfer from the carbazole antenna to the phthalocyanine core. acs.org

The driving forces behind these assemblies are often moderate π–π interactions between carbazole units, which can be modulated to create everything from crystalline precipitates to fibrous gels. rsc.orgrsc.org

Exploration of Microporous Organic Polymers (MOPs) with Carbazole Building Blocks for Gas Capture and Storage

Porous organic polymers (POPs) are a class of materials characterized by high porosity, excellent stability, and low density. researchgate.net Carbazole-based POPs, often referred to as microporous organic polymers (MOPs), have emerged as promising candidates for gas capture and storage, particularly for carbon dioxide (CO2). researchgate.net Their high nitrogen content and microporous structure contribute to their significant sorption capacity and selectivity. researchgate.net

Various synthetic strategies, such as oxidative coupling polymerization and Friedel-Crafts reactions, are employed to construct these polymers from carbazole-based monomers. researchgate.netnih.govacs.org For instance, a microporous organic polymer (Cz-pyr-P) synthesized from a pyridine-imide monomer flanked by four carbazoles exhibited a high surface area of 1065 m²/g and reversibly adsorbed a significant amount of CO2. nih.gov

Another approach involves using triptycene (B166850) as a building block. Two microporous polymers, TCP-A and TCP-B, were prepared from a tricarbazolyltriptycene monomer. nih.gov TCP-B, in particular, showed a very high surface area and excellent uptake capacity for both H2 and CO2, highlighting its potential for gas storage applications. nih.gov Research has also demonstrated that carbazole-based nanoporous organic polymers can be effective in separating light hydrocarbons, such as purifying methane (B114726) from natural gas. acs.org

Table 2: Gas Adsorption Properties of Carbazole-Based Microporous Organic Polymers

| Polymer Name | BET Surface Area (m²/g) | CO2 Adsorption Capacity | Conditions |

|---|---|---|---|

| Cz-pyr-P | 1065 | 19.41 wt% | 273 K, 1 bar |

| TCP-B | 1469 | 16.1 wt% | 273 K, 1 bar |

| PCB–NH2 | 542.4 | 10.3 wt% (51.6 cm³/g) | 278 K, 1 atm |

| CPOP-1 | - | 21.2 wt% | 273 K, 1.0 bar |

Data compiled from studies on various carbazole-based porous polymers. researchgate.netnih.govnih.gov

The development of these specialized polymers underscores the importance of the carbazole framework as a versatile building block for creating materials designed to address significant environmental and energy challenges. researchgate.net

Q & A

Q. Key Variables :

- Catalyst choice : CuI enhances coupling efficiency for introducing substituents .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require rigorous purification to remove unreacted reagents .

- Purification : Column chromatography (silica gel, dichloromethane) and recrystallization (ethanol, ethyl acetate) are critical for isolating high-purity crystals .

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is pivotal for resolving:

- Disorder in substituents : For example, aldehyde groups in 9-Ethyl-3,6-diformylcarbazole exhibit positional disorder, requiring split-model refinement with half-occupancy factors .

- Intermolecular interactions : Weak C–H···N hydrogen bonds (2.85 Å) and π-π stacking stabilize crystal packing, as observed in 9-Ethyl-3,6-bis(imidazolyl)carbazole derivatives .

Q. Methodological Steps :

- Data collection : Use a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K, collecting >6000 reflections .

- Refinement : SHELXL software refines structures to R-factor <0.04, with hydrogen atoms constrained using riding models (C–H = 0.93–0.96 Å) .

What computational methods predict the electronic properties of carbazole derivatives, and how do they compare with experimental data?

Advanced Research Question

Density Functional Theory (DFT) is widely used to:

- Model charge-transfer properties : HOMO-LUMO gaps correlate with experimental UV-Vis spectra, predicting optoelectronic behavior in OLED applications .

- Validate crystallographic data : Optimized bond lengths (e.g., C–C = 1.39–1.42 Å) align with SCXRD results within 0.02 Å accuracy .

Case Study : DFT studies on 3,6-diiodo-9-ethylcarbazole show strong agreement with experimental absorption spectra, confirming its suitability as a photoconductive material .

How do substituent positions on the carbazole ring affect intermolecular interactions and crystal packing?

Advanced Research Question

Substituent positioning (e.g., 3,6-dimethyl vs. 3,6-diiodo) influences:

- Dihedral angles : Imidazole substituents in 9-Ethyl-3,6-bis(imidazolyl)carbazole form torsional angles of 55.8° and 43.7° with the carbazole plane, affecting π-conjugation .

- Packing motifs : Methyl groups at 3,6 positions reduce steric hindrance, enabling tighter stacking (interplanar distances ~3.64 Å) compared to bulkier substituents .

Experimental Validation : SCXRD reveals that weak C–H···N interactions (2.85–3.05 Å) dominate over π-π stacking in carbazole derivatives with electron-withdrawing groups .

What strategies resolve data contradictions in spectroscopic characterization of carbazole derivatives?

Basic Research Question

Contradictions between NMR, MS, and SCXRD data arise from:

Q. Resolution Workflow :

Cross-validate techniques : Combine SCXRD (absolute structure confirmation) with NMR (substituent position assignment) .

Thermogravimetric analysis (TGA) : Confirm thermal stability and rule out solvent inclusion in crystallographic models .

How is this compound functionalized for optoelectronic applications, and what metrics assess its performance?

Advanced Research Question

Functionalization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。